molecular formula C6H7N3O B1174695 cefamandole CAS No. 144125-09-7

cefamandole

货号: B1174695
CAS 编号: 144125-09-7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cefamandole involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, resulting in 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone to undergo a salification reaction with an acetone solution of organic acid sodium to prepare this compound nafate .

Industrial Production Methods

Another method for industrial production involves mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst boron trifluoride acetonitrile complex. The mixture is heated and stirred, followed by cooling and processing to obtain a compound. This compound undergoes a heating refluxing reaction with a silanization agent until the solution is clear. N,N-dimethylaniline is then added under inert gas protection, and (D)-(-)-O-formylmandeloyl chloride is added dropwise for chloroformylation reaction. After hydrolysis and pH adjustment, the organic layer is separated, and sodium isooctanoate or sodium acetate is added for crystallization to obtain sodium this compound .

化学反应分析

Cefamandole undergoes various chemical reactions, including:

科学研究应用

Cefamandole has several scientific research applications:

作用机制

Cefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall .

属性

CAS 编号

144125-09-7

分子式

C6H7N3O

分子量

0

同义词

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]-

产品来源

United States
Customer
Q & A

Q1: What is the mechanism of action of cefamandole?

A: this compound is a second-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound nafate (the pro-drug form of this compound) is C18H18N6O5S2. It has a molecular weight of 442.5 g/mol. This compound, the active form, has a molecular formula of C18H16N6O5S2 and a molecular weight of 440.48 g/mol. []

Q3: What are the spectroscopic characteristics of this compound?

A: Studies utilizing techniques like reversed-phase liquid chromatography tandem ion trap/time-of-flight mass spectrometry (RPLC-IT-TOF MS) and high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry (2D HPSEC-IT-TOF MS) have been employed to analyze this compound and its impurities. These methods provide detailed mass spectral data and fragmentation patterns, aiding in structural characterization. Additionally, UV spectral analysis helps distinguish between isomers like Δ3-isomer and 7-epimer. []

Q4: Is this compound compatible with xylitol injection?

A: Studies have shown that this compound nafate for injection exhibits good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). This compatibility is evidenced by the absence of significant changes in appearance, pH values, and this compound content, as confirmed by UV spectrophotometry. []

Q5: What is the stability of this compound nafate and cefoxitin sodium solutions?

A: Studies employing high-pressure liquid chromatography (HPLC) have revealed that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection are stable for approximately five days at 24°C and 44 days at 5°C. In contrast, 2% solutions of cefoxitin sodium under similar conditions exhibit stability for 24 hours at 24°C and at least 13 days at 5°C. []

Q6: What is the pharmacokinetic profile of this compound?

A: this compound is well absorbed after intramuscular administration. [] It exhibits good tissue penetration, including into bone and pericardial fluid. [, ] this compound is primarily eliminated by the kidneys via both glomerular filtration and active tubular secretion. [] The presence of probenecid, which inhibits tubular secretion, can prolong this compound's half-life. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A: this compound's half-life is prolonged in patients with renal impairment. [, ] In individuals undergoing continuous ambulatory peritoneal dialysis, only a small percentage of the drug is removed during dialysis, suggesting that dosage adjustments may not be necessary. []

Q8: How does the route of administration affect this compound bioavailability?

A: Intramuscular administration of this compound nafate with either saline or lidocaine as a diluent does not significantly affect its bioavailability compared to intravenous administration. This is evident from the comparable serum concentrations, cumulative urine outputs, and areas under the serum concentration-time curve (AUC) observed in a study involving twelve adult male volunteers. []

Q9: What is the spectrum of activity of this compound?

A: this compound demonstrates activity against a broad spectrum of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, ] It has been shown to be particularly effective against indole-positive Proteus species, even those resistant to other cephalosporins. [, , ] this compound has also shown efficacy against Haemophilus influenzae, including some ampicillin-resistant strains. [, ]

Q10: How does this compound perform against methicillin-resistant Staphylococcus aureus (MRSA)?

A: While this compound exhibits in vitro activity against MRSA and can prevent experimental MRSA endocarditis in a prophylactic setting, treatment of established MRSA endocarditis with this compound can be challenging. [] This is due to the ability of MRSA to produce penicillinase, an enzyme that can degrade this compound within infected vegetations. [, ]

Q11: How does this compound compare to other antibiotics in treating experimental enterococcal endocarditis?

A: In rabbit models of enterococcal endocarditis, this compound in combination with gentamicin demonstrated superior efficacy compared to other cephalosporins (cefazolin, cephalothin) combined with gentamicin. [] This enhanced effectiveness may be attributed to this compound's superior penetration into the fibrin-rich vegetations characteristic of endocarditis. []

Q12: What are the mechanisms of resistance to this compound?

A: The primary mechanism of resistance to this compound is the production of beta-lactamases, especially inducible beta-lactamases, by bacteria. [, ] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Resistance is particularly prevalent among Enterobacter, indole-positive Proteus, and Serratia species. []

Q13: Does the method of susceptibility testing (agar vs. broth) impact the interpretation of this compound activity?

A: Yes, using agar-based methods like disk diffusion can lead to an overestimation of this compound's activity against some bacteria, particularly Streptococcus faecalis and indole-positive Proteus. [] This discrepancy arises from the lower MICs observed on agar compared to broth dilution techniques. [] In contrast, cefoxitin's activity appears less affected by the method used for susceptibility testing. []

Q14: What are the potential adverse effects of this compound?

A14: Although generally well-tolerated, this compound has been associated with several adverse effects. These can include:

  • Hypoprothrombinemia: this compound use has been linked to a risk of hypoprothrombinemia, a condition characterized by prolonged prothrombin time and an increased bleeding risk. [] Monitoring prothrombin time in patients receiving this compound is recommended. []

Q15: What analytical methods are used to study this compound?

A15: Various analytical techniques are employed to characterize, quantify, and monitor this compound:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine this compound concentrations in various biological samples, including serum, urine, and tissues. [, , ]
  • High-Performance Liquid Chromatography/Gas Chromatography-Mass Spectrometry (HPLC/GC-MS): This combined approach provides both qualitative and quantitative data on this compound and its impurities, facilitating comprehensive analysis. []
  • Ultraviolet (UV) Spectrophotometry: This method is utilized to measure this compound concentrations, assess the stability of this compound solutions, and detect potential interactions with other drugs or excipients. [, ]
  • Fluorescence Quenching: A method based on the fluorescence quenching of bovine serum albumin (BSA) by this compound has been developed for the detection of this compound in drug formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。